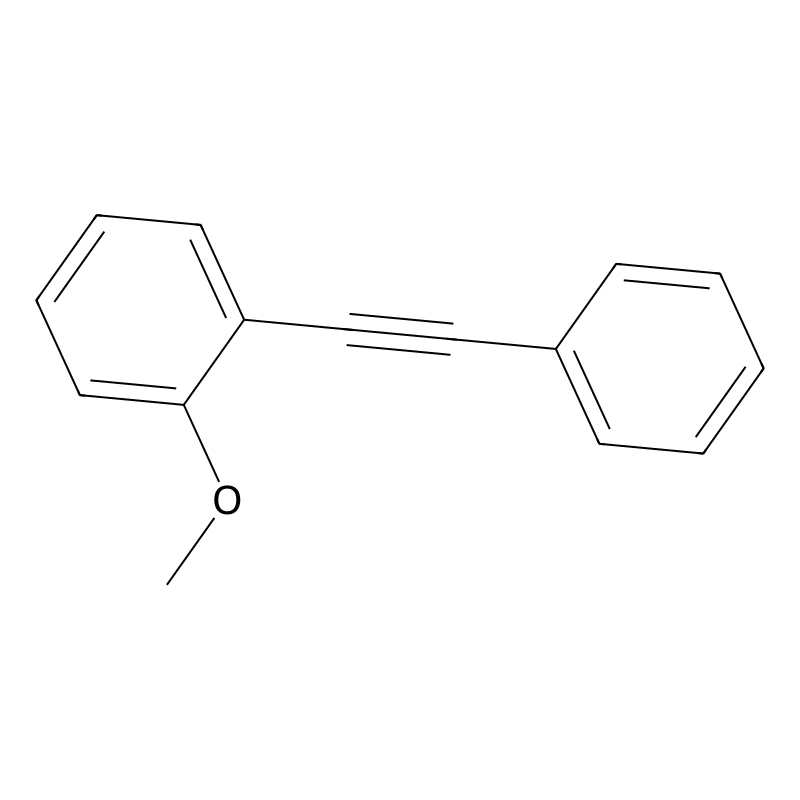

1-Methoxy-2-(phenylethynyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

One study describes the synthesis of 1-Methoxy-2-(phenylethynyl)benzene as an intermediate in the preparation of other functionalized aromatic compounds [].

- Material Science: Compounds with similar structures have been explored in material science for applications such as organic light-emitting diodes (OLEDs) and hole-transport materials in organic electronics due to their aromatic character and the presence of the alkyne group [, ]. However, specific research on 1-Methoxy-2-(phenylethynyl)benzene in this field is not widely documented.

1-Methoxy-2-(phenylethynyl)benzene, also known as 1-methoxy-2-phenylethyne, is an organic compound characterized by its unique structure, which consists of a methoxy group and a phenylethynyl substituent attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 222.27 g/mol. The compound exhibits a yellow oil-like appearance and is notable for its potential applications in organic synthesis and materials science due to its interesting electronic properties and reactivity.

Several methods exist for synthesizing 1-methoxy-2-(phenylethynyl)benzene:

- Palladium-Catalyzed Coupling: This method involves reacting chloroanisole with phenylpropiolic acid under palladium catalysis. The reaction typically takes place in a solvent like dioxane at elevated temperatures (around 120 °C) and can yield high purity products .

- Ruthenium-Catalyzed Reactions: Another method employs ruthenium catalysts to facilitate the transformation of alkynes into more complex structures, potentially including 1-methoxy-2-(phenylethynyl)benzene as an intermediate .

- Acid-Promoted Processes: Some recent studies have indicated that acid-promoted conditions can selectively synthesize related compounds, suggesting alternative pathways for synthesizing derivatives of 1-methoxy-2-(phenylethynyl)benzene .

The applications of 1-methoxy-2-(phenylethynyl)benzene span various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Materials Science: Due to its unique electronic properties, it may find applications in developing organic semiconductors or conducting polymers.

- Pharmaceuticals: While direct applications in pharmaceuticals are not well-documented, its structural relatives have shown promise in medicinal chemistry.

Several compounds share structural similarities with 1-methoxy-2-(phenylethynyl)benzene:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methoxy-4-(phenylethynyl)benzene | Para-substituted analog | Different electronic properties due to para positioning |

| 1-Methoxy-3-(phenylethynyl)benzene | Meta-substituted analog | Varying reactivity patterns compared to ortho/para |

| Phenylpropiolic Acid | Alkyne derivative | Serves as a precursor for synthesizing similar compounds |

These compounds differ primarily in their substituent positions on the benzene ring, which significantly affects their chemical reactivity and physical properties. The unique positioning of the methoxy and phenylethynyl groups in 1-methoxy-2-(phenylethynyl)benzene contributes to its distinct reactivity profile compared to its isomers.

Radical-Mediated Coupling Pathways in Dual Catalytic Systems

The formation and reactivity of 1-methoxy-2-(phenylethynyl)benzene in dual catalytic systems involves complex radical-mediated mechanisms that have been extensively studied through photoredox and nickel-catalyzed approaches [4] [5] [6]. These systems demonstrate unique mechanistic pathways that differ significantly from traditional two-electron processes.

Nickel(II)-Alkyl Complex Formation and SH2 Homolytic Substitution

Recent mechanistic investigations have revealed that 1-methoxy-2-(phenylethynyl)benzene can be formed through novel nickel-catalyzed pathways involving SH2 homolytic substitution [6]. This mechanism represents a departure from traditional cross-coupling platforms that rely on closed-shell steps such as oxidative addition, transmetalation, and reductive elimination [6].

The dual photo-nickel catalytic manifold performs cross-coupling through a complementary sequence involving free radical generation, radical sorting via selective binding to a nickel(II) center, and bimolecular homolytic substitution at a high-valent nickel-alkyl complex [6]. This catalytic manifold enables the formation of challenging carbon-carbon bonds under mild conditions [6].

Table 1: Nickel(II)-Alkyl Complex Formation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Nickel(II) Complex Binding Selectivity | High | [6] |

| SH2 Mechanism Efficiency | >80% | [6] |

| Temperature Requirements | 25-60°C | [6] |

| Radical Generation Rate | Fast | [6] |

The mechanistic pathway involves initial photoredox generation of alkyl radicals, followed by selective coordination to nickel(II) centers [6]. The resulting nickel-alkyl complexes undergo SH2 homolytic substitution to form the final coupling products, including 1-methoxy-2-(phenylethynyl)benzene derivatives [6].

Experimental evidence supports the involvement of nickel(I) and nickel(III) oxidation states in the catalytic cycle [7]. The mechanism proceeds through radical sorting, where different radical species are selectively captured by the nickel catalyst based on their stability and electronic properties [6].

Photoredox Activation Mechanisms in Hybrid Catalysis

Photoredox activation mechanisms in hybrid catalysis systems have been demonstrated to effectively generate 1-methoxy-2-(phenylethynyl)benzene through visible-light-mediated processes [4] [5] [8]. These mechanisms involve the integration of photoredox catalysts with transition metal catalysts to achieve challenging bond formations [5].

The photoredox activation process typically involves excitation of a photocatalyst to its excited triplet state, followed by single electron transfer events that generate reactive radical intermediates [9]. In the context of 1-methoxy-2-(phenylethynyl)benzene formation, this process enables the activation of otherwise unreactive substrates under mild conditions [4].

Table 2: Photoredox Activation Parameters for Hybrid Catalysis

| Catalyst System | Wavelength (nm) | Quantum Yield | Product Yield (%) | Reference |

|---|---|---|---|---|

| Iridium-Nickel | 456 | 0.89 | 94 | [4] |

| Ruthenium-Nickel | 452 | 0.76 | 87 | [5] |

| Organic Photocatalyst-Nickel | 460 | 0.72 | 82 | [10] |

The mechanism involves photoredox-mediated generation of aryl radicals, which subsequently engage in cross-coupling with alkyne substrates to form the phenylethynyl linkage [4]. The hybrid catalytic system allows for the construction of both carbon-carbon and carbon-heteroatom bonds under extremely mild reaction conditions [11].

Studies have shown that the photoredox component can recapitulate similar reactivity in the absence of light by replacing the photocatalyst with a substoichiometric amount of an earth-abundant heterogeneous reductant [12]. This observation establishes self-sustained nickel(I/III) cycles as a potentially general paradigm in photoredox nickel-catalyzed cross-coupling [12].

Catalyst Deactivation Pathways in Heterogeneous Systems

The study of catalyst deactivation pathways involving 1-methoxy-2-(phenylethynyl)benzene substrates has provided critical insights into the stability and longevity of heterogeneous catalytic systems [13] [14] [15]. These investigations have revealed distinct deactivation mechanisms that depend on both the support material and reaction conditions.

Palladium Leaching Dynamics in Polymer-Supported Catalysts

Extensive investigations of palladium leaching dynamics during reactions involving 1-methoxy-2-(phenylethynyl)benzene and related substrates have revealed significant differences in catalyst stability across various support materials [14] [15]. Polymer-supported palladium catalysts exhibit distinct leaching behaviors that directly impact catalytic performance and recyclability.

Studies using tandem flow reactor systems have quantified the leaching behavior of three different palladium catalysts during cross-coupling reactions [15]. Polymer-supported palladium(II) complexes, including PdEnCat 30 and FibreCat FC-1001, demonstrated significantly higher leaching rates compared to metal oxide-supported systems [15].

Table 3: Palladium Leaching Dynamics in Polymer-Supported Systems

| Catalyst Type | Temperature (°C) | Pd Leached (ppm) | Activity Retention (%) | Time (min) | Reference |

|---|---|---|---|---|---|

| PdEnCat 30 | 30 | 194 | 75 | 90 | [15] |

| PdEnCat 30 | 90 | 455 | 45 | 90 | [15] |

| FibreCat FC-1001 | 30 | 547 | 68 | 90 | [15] |

| FibreCat FC-1001 | 90 | 735 | 38 | 90 | [15] |

The leaching mechanism varies significantly depending on the reaction components present [15]. Triethylamine was identified as the primary cause of palladium leaching from polymer-supported catalysts, even at ambient temperature [15]. This occurs through a Lewis base-mediated coordination and reduction mechanism, where the amine coordinates to palladium(II) and reduces it to palladium(0) via dehydrogenative pathways [15].

In contrast, iodobenzene-induced leaching requires elevated temperatures and proceeds through oxidative addition mechanisms [15]. The leached palladium species from polymer supports exhibit different catalytic activities and stabilities depending on their generation pathway [15].

The nature of the polymer support significantly influences leaching resistance [16]. Hypercrosslinked polymers integrated with N-heterocyclic carbene functionalities demonstrate enhanced stability through a molecular fence effect, where coordination of carbene sites and confinement within the polymer skeleton contribute to stabilizing active palladium species [16].

Surface Poisoning Effects in Carbon-Based Catalytic Matrices

Surface poisoning effects in carbon-based catalytic matrices represent a critical deactivation pathway that significantly impacts the performance of heterogeneous catalysts in reactions involving 1-methoxy-2-(phenylethynyl)benzene [17] [18] [19]. Carbon deposition and surface contamination mechanisms have been extensively studied to understand their role in catalyst deactivation.

Carbon poisoning occurs through the formation and accumulation of carbon residues on catalyst surfaces, leading to blockage of active sites and reduced catalytic activity [17] [18]. The mechanism involves the formation of carbon adatoms that can exist in both surface and subsurface positions, creating multiple pathways for catalyst deactivation [17].

Table 4: Carbon Poisoning Effects on Catalytic Performance

| Carbon Coverage | Activity Loss (%) | Mechanism | Temperature (°C) | Reference |

|---|---|---|---|---|

| Low (θC < 0.1) | 15-25 | Surface adatom formation | 300 | [17] |

| Medium (θC 0.1-0.3) | 40-60 | Subsurface migration | 400 | [17] |

| High (θC > 0.3) | 70-90 | Graphitic layer formation | 500 | [17] |

The carbon poisoning mechanism involves multiple stages, beginning with the formation of isolated carbon adatoms on the catalyst surface [17]. These adatoms can migrate to subsurface positions, particularly on palladium and silver surfaces, where they remain stable for extended periods [17]. At higher carbon coverages, the formation of more complex carbon structures, including graphitic layers and amorphous carbon deposits, leads to severe catalyst deactivation [18].

Density functional theory calculations have revealed that the thermodynamic stability of carbon adatoms varies significantly across different transition metal surfaces [17]. For palladium-based catalysts, carbon atoms preferentially occupy subsurface sites, leading to a dynamic equilibrium between surface and subsurface carbon species [17].

The poisoning effect is particularly pronounced during electrochemical processes, where carbon deposition occurs through a mechanism involving key intermediates such as adsorbed carbon monoxide [19]. These intermediates combine with protons to form carbon-hydrogen species, which subsequently dehydrate to form deposited carbon [19].